molecular formula C12H18ClNS B14636527 N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline CAS No. 56660-01-6

N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline

Cat. No.: B14636527
CAS No.: 56660-01-6
M. Wt: 243.80 g/mol
InChI Key: HADNYYFVYHMYIQ-UHFFFAOYSA-N
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Description

N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a tert-butyl group, a chlorine atom, and a methylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-nitroaniline with tert-butylamine in the presence of a reducing agent such as iron powder or tin chloride. The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions. The nitro group is reduced to an amino group, and the tert-butyl group is introduced through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder or tin chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Iron powder, tin chloride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted anilines

Scientific Research Applications

N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-5-chloro-2-methylaniline
  • N-tert-Butyl-5-chloro-2-ethylsulfanyl aniline
  • N-tert-Butyl-5-chloro-2-[(methylthio)methyl]aniline

Uniqueness

N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

56660-01-6

Molecular Formula

C12H18ClNS

Molecular Weight

243.80 g/mol

IUPAC Name

N-tert-butyl-5-chloro-2-(methylsulfanylmethyl)aniline

InChI

InChI=1S/C12H18ClNS/c1-12(2,3)14-11-7-10(13)6-5-9(11)8-15-4/h5-7,14H,8H2,1-4H3

InChI Key

HADNYYFVYHMYIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(C=CC(=C1)Cl)CSC

Origin of Product

United States

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